molecular formula C13H12N2O3 B6413721 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% CAS No. 1261972-93-3

6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%

Cat. No. B6413721
CAS RN: 1261972-93-3
M. Wt: 244.25 g/mol
InChI Key: NFBUQUWFMQOWMG-UHFFFAOYSA-N
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Description

6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% (6-AHPPA) is an organic compound with a wide range of applications in scientific research. It is a derivative of picolinic acid, a naturally occurring organic compound found in plants and animals. 6-AHPPA is a versatile compound that can be used for a variety of purposes, including synthesis of other compounds, biochemical and physiological research, and laboratory experiments.

Scientific Research Applications

6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, in biochemical and physiological research, and in laboratory experiments. It has been shown to be a useful tool in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the study of cancer and other diseases.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that it has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases and other conditions. It is also believed to have an effect on the metabolism of lipids and carbohydrates, which may be beneficial in the treatment of metabolic disorders.
Biochemical and Physiological Effects
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can lead to oxidative stress and damage to cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. Additionally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has been shown to have an effect on the metabolism of lipids and carbohydrates, which may be beneficial in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantage of using 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, it is non-toxic and has a wide range of applications in scientific research. However, there are some limitations to using 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not as stable as some other compounds and may degrade over time. Additionally, it is not as widely used as some other compounds and may not be as readily available.

Future Directions

There are a number of potential future directions for 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%. One is its use as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the treatment of cancer and other diseases. Additionally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% could be used to develop new compounds for use in biochemical and physiological research. Finally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% could be used in the development of new laboratory experiments and techniques.

Synthesis Methods

6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% can be synthesized from 3-hydroxy-2-methylbenzoic acid, which can be produced from the reaction of 3-hydroxybenzoic acid and 2-methylbenzaldehyde in the presence of an acid catalyst. The reaction is then followed by the addition of an amine, such as ammonia, to form 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%. This method of synthesis has been demonstrated to be an efficient and cost-effective way to produce 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%.

properties

IUPAC Name

6-amino-3-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-11-5-4-10(12(15-11)13(17)18)9-3-1-2-8(6-9)7-16/h1-6,16H,7H2,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBUQUWFMQOWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(3-hydroxymethylphenyl)picolinic acid

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